molecular formula C15H12ClNO2S2 B15110361 [(4-Chloronaphthyl)sulfonyl](2-thienylmethyl)amine

[(4-Chloronaphthyl)sulfonyl](2-thienylmethyl)amine

Cat. No.: B15110361
M. Wt: 337.8 g/mol
InChI Key: NGNVVVCTKMMMRK-UHFFFAOYSA-N
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Description

(4-Chloronaphthyl)sulfonylamine is a sulfonamide derivative characterized by a 4-chloronaphthyl group attached to a sulfonyl moiety and a 2-thienylmethylamine substituent. The 4-chloronaphthyl group introduces steric bulk and hydrophobicity, which may enhance target binding affinity or metabolic stability compared to smaller substituents.

Properties

Molecular Formula

C15H12ClNO2S2

Molecular Weight

337.8 g/mol

IUPAC Name

4-chloro-N-(thiophen-2-ylmethyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C15H12ClNO2S2/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-9,17H,10H2

InChI Key

NGNVVVCTKMMMRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloronaphthyl)sulfonylamine typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 2-thienylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chloronaphthyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

(4-Chloronaphthyl)sulfonylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloronaphthyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with the synthesis of essential biomolecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The sulfonamide scaffold is common in medicinal chemistry, with substituents on the sulfonyl group critically influencing biological activity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Sulfonyl Substituent Key Features Reference
(4-Chloronaphthyl)sulfonylamine* ~C₁₅H₁₃ClNO₂S₂ ~356.8 4-Chloronaphthyl High hydrophobicity
(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine C₁₁H₈Cl₃NO₂S₂ 356.68 2,4,5-Trichlorophenyl High purity API intermediate
((2-Nitrophenyl)sulfonyl)(2-thienylmethyl)amine C₁₁H₁₀N₂O₄S₂ 314.34 2-Nitrophenyl Strong electron-withdrawing nitro group
4-Chloro-3-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide C₁₂H₁₂ClNO₃S₂ 317.81 4-Chloro-3-methoxyphenyl Enhanced solubility via methoxy group

Key Observations:

  • Steric Effects: The bulky 4-chloronaphthyl group may hinder binding to shallow enzyme pockets compared to smaller substituents like 4-chlorophenyl ().

Physicochemical and Toxicological Properties

  • Solubility and LogP: The 4-chloronaphthyl group’s hydrophobicity likely reduces aqueous solubility compared to methoxy-substituted analogs (). This may necessitate formulation adjustments for bioavailability.

Biological Activity

(4-Chloronaphthyl)sulfonylamine is a compound of interest due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, emphasizing its pharmacological significance.

Synthesis

The synthesis of (4-Chloronaphthyl)sulfonylamine typically involves the reaction of 4-chloronaphthyl sulfonyl chloride with 2-thienylmethyl amine. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antibacterial Activity

Research indicates that compounds containing sulfonamide moieties, similar to (4-Chloronaphthyl)sulfonylamine, exhibit notable antibacterial properties. Studies have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
E. coliWeak to Moderate

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies revealed significant growth inhibition in various tumor cell lines, suggesting its potential as an anticancer agent. For instance, a derivative of this class demonstrated a 30% growth inhibition at a concentration of 12.5 μM .

Anti-inflammatory Activity

(4-Chloronaphthyl)sulfonylamine also exhibits anti-inflammatory effects. In human whole blood cultures stimulated with lipopolysaccharides (LPS), it significantly inhibited tumor necrosis factor-alpha (TNF-α) production at higher concentrations .

The biological activities of (4-Chloronaphthyl)sulfonylamine are attributed to its ability to interact with various biomolecules:

  • Cell Signaling Pathways : The compound influences several signaling pathways involved in apoptosis and inflammation. For example, it induces changes in MAP kinase expression, which are crucial for cellular responses .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase and urease, contributing to their therapeutic effects .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of (4-Chloronaphthyl)sulfonylamine on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 25 μM.

Study 2: Antibacterial Screening

In another investigation, various derivatives were screened for antibacterial activity against clinical isolates. The results showed that compounds similar to (4-Chloronaphthyl)sulfonylamine had potent activity against resistant strains, highlighting their potential in treating bacterial infections .

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